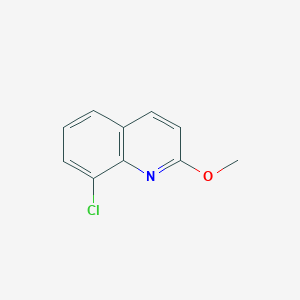![molecular formula C28H37N5O2S B2719514 N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-93-4](/img/structure/B2719514.png)
N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C28H37N5O2S and its molecular weight is 507.7. The purity is usually 95%.
BenchChem offers high-quality N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Adamantane derivatives have been the subject of extensive research due to their unique structural properties and potential applications. Studies have explored various synthetic routes and characterizations of new compounds containing adamantane moieties. For instance, the synthesis and characterization of polyamide-imides containing pendent adamantyl groups demonstrated the preparation of new polymers with inherent viscosities and high thermal stability, suitable for creating transparent, flexible, and tough films (Liaw & Liaw, 2001). Another study focused on the synthesis of new adamantane-type cardo polyamides, highlighting the moderate to high inherent viscosities of the produced polymers and their excellent solubility in polar solvents, indicating their potential for various industrial applications (Liaw, Liaw, & Chung, 1999).
Catalytic Applications
The catalytic properties of adamantane derivatives have also been explored. For example, a study on a molybdenum trioxide hybrid decorated by 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylic acid demonstrated its potential as a promising reaction-induced self-separating catalyst for a broad scope of catalytic oxidation reactions, utilizing hydrogen peroxide as an oxidant (Lysenko et al., 2019). This suggests that adamantane derivatives can serve as versatile catalysts in organic synthesis and potentially in green chemistry applications.
Antiviral Activity
Adamantane derivatives have shown potential in antiviral applications. A microwave-assisted synthesis method was applied to produce novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety, which were evaluated for antiviral activity against influenza A and B viruses, demonstrating the confined structure-activity relationship crucial for designing effective antiviral agents (Göktaş et al., 2012).
Antimicrobial and Antibacterial Applications
Adamantane-based compounds have been studied for their antimicrobial and antibacterial properties. Synthesis and evaluation of fluorescent heterocyclic adamantane amines highlighted their multifunctional neuroprotective activity, including potential antimicrobial applications (Joubert et al., 2011). Another study introduced two new N′-heteroarylidene-1-carbohydrazide derivatives with potent broad-spectrum antibacterial activity, showcasing the importance of adamantane derivatives in developing new antibacterial agents (Al-Wahaibi et al., 2020).
properties
IUPAC Name |
N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O2S/c1-2-3-9-33-24(17-29-26(35)28-14-19-11-20(15-28)13-21(12-19)16-28)30-31-27(33)36-18-25(34)32-10-8-22-6-4-5-7-23(22)32/h4-7,19-21H,2-3,8-18H2,1H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXDJVNBZZSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

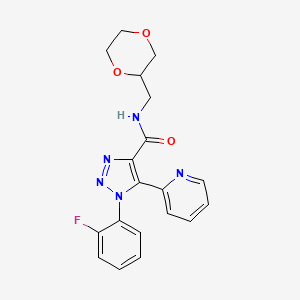
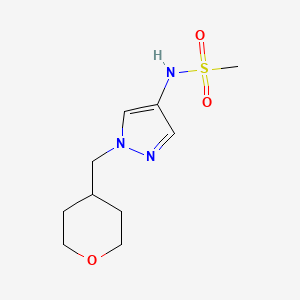
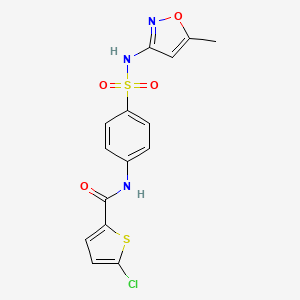
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2719437.png)
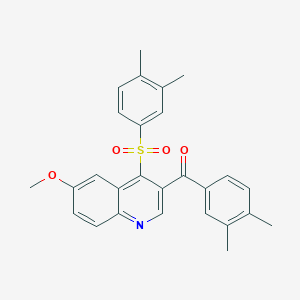

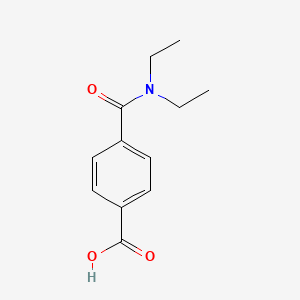
![[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride](/img/structure/B2719447.png)
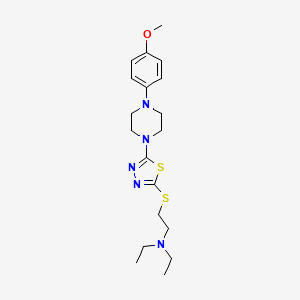
![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)


